Target Engagement and Potency in mPTPB Inhibition
Direct quantitative differentiation data for N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is absent from all priority primary sources (research papers, patents). Strong class-level evidence from a structurally related sub-series (piperazinyl-thiophenyl-ethyl-oxalamides) confirms that oxalamide analogs can act as competitive mPTPB inhibitors, with lead compounds 16 and 17 exhibiting Ki values of 3.2 ± 0.3 µM and 4.0 ± 0.5 µM, respectively [1]. However, no measured IC50, Ki, or any other activity value has been reported for the target compound against mPTPB or any other defined biological target. The following table provides the best available class-level baseline for procurement consideration, but it cannot be treated as a direct performance specification for this compound.
| Evidence Dimension | Inhibitory potency (Ki) against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) |
|---|---|
| Target Compound Data | No data available from permissible sources |
| Comparator Or Baseline | Lead piperazinyl-thiophenyl-ethyl-oxalamide analog (Compound 16): Ki = 3.2 ± 0.3 µM [1] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Recombinant mPTPB enzyme assay, pNPP substrate, pH 7.0, 25°C [1] |
Why This Matters
This class-level data defines the activity landscape for this chemotype but cannot substitute for compound-specific performance metrics needed for informed scientific selection.
- [1] Chen L, Zhou B, Zhang S, Wu L, Wang Y, Franzblau SG, Zhang ZY. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis. ACS Med Chem Lett. 2010 Jul 7;1(7):355–359. doi: 10.1021/ml1001135. View Source
